molecular formula C19H20N6O5 B2982399 2-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 896307-73-6

2-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide

Cat. No. B2982399
CAS RN: 896307-73-6
M. Wt: 412.406
InChI Key: NYKAJLUEJCZXIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a useful research compound. Its molecular formula is C19H20N6O5 and its molecular weight is 412.406. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Applications

  • Formation of Fluorescent N-/Purin-6-yl/Pyridinium Salts : This compound is involved in the formation of fluorescent salts during pyridine-assisted phosphorylations, which are significant in oligonucleotide synthesis, especially involving hypoxanthine residues (Adamiak, Biała, & Skalski, 1985).

  • C-H Amidation of Imidazoheterocycles : The compound plays a role in the Rh(III)-catalyzed directed ortho-amidation of imidazoheterocycles, highlighting its utility in the synthesis of various acetamide derivatives (Samanta, Mondal, Ghosh, & Hajra, 2019).

Medicinal Chemistry and Biological Studies

  • Anticancer Activities : Derivatives of this compound have been synthesized and shown to exhibit significant anticancer activities against different human tumor cell lines, particularly melanoma-type cell lines (Duran & Demirayak, 2012).

  • Antimicrobial Activities : Synthesized compounds with structural similarities have shown potential in antimicrobial activities against Gram-positive and Gram-negative bacteria, suggesting its importance in developing new therapeutic agents (Sharma, Sharma, & Rane, 2004).

  • Local Anesthetic Effects : Certain imidazole derivatives, structurally related to the compound, have been synthesized and assessed for local anesthetic effects, showing promising results in comparison to standard drugs like lidocaine (Ran, Li, & Zhang, 2015).

  • Potential Antipsychotic Agents : Analogues of this compound have been evaluated for antipsychotic-like profiles in animal behavioral tests, presenting a potential for novel antipsychotic drug development (Wise et al., 1987).

properties

IUPAC Name

2-[6-(2,5-dimethoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O5/c1-10-8-23-15-16(22(2)19(28)24(17(15)27)9-14(20)26)21-18(23)25(10)12-7-11(29-3)5-6-13(12)30-4/h5-8H,9H2,1-4H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKAJLUEJCZXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=C(C=CC(=C4)OC)OC)N(C(=O)N(C3=O)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide

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